4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-[(3-fluorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPNEAHZHWQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrazole Core
- The introduction of the bromine atom at the 4-position of the pyrazole ring is typically achieved via electrophilic bromination of a preformed pyrazole or pyrazol-3-ol derivative.
- For example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was synthesized by bromination of the pyrazole nucleus, followed by O-alkylation to protect the hydroxy group. This method involves the use of brominating agents under controlled conditions to achieve selective bromination at the 4-position.
N-Alkylation with Fluorobenzyl Halides
- The N-1 substitution with a 3-fluorobenzyl group is commonly performed via nucleophilic substitution, where the pyrazole nitrogen acts as a nucleophile reacting with a 3-fluorobenzyl halide (e.g., bromide or chloride).
- Alkylation is often carried out in the presence of a base such as sodium hydride or potassium carbonate in aprotic solvents like DMF or acetonitrile, under inert atmosphere to prevent side reactions.
Pyrazole Ring Formation via Multicomponent or One-Pot Synthesis
- Multi-component reactions involving α-bromoketones, hydrazines or tosylhydrazides, and alkynes have been reported to efficiently construct pyrazole rings bearing various substituents.
- For example, a one-pot synthesis involving α-bromoketones, N-tosylhydrazide, and alkynes in the presence of potassium carbonate in acetonitrile at elevated temperatures (110 °C) under nitrogen atmosphere has been used to prepare substituted pyrazoles with high yields and good selectivity.
- Such methods allow the incorporation of various substituents on the pyrazole ring, including halogens and benzyl groups, by selecting appropriate starting materials.
Detailed Preparation Method for 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole
Based on the synthesis of related compounds and general pyrazole chemistry, the preparation can be outlined as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of 4-bromo-1H-pyrazole core | Starting from pyrazole or pyrazol-3-ol, bromination using brominating agents (e.g., N-bromosuccinimide) in inert solvent at low temperature | Selective bromination at the 4-position of pyrazole ring |
| 2. N-alkylation with 3-fluorobenzyl halide | Reaction of 4-bromo-1H-pyrazole with 3-fluorobenzyl bromide or chloride, in presence of base (NaH or K2CO3) in DMF or CH3CN, under inert atmosphere, room temperature to 60 °C | Formation of N-1 substituted this compound |
| 3. Purification | Column chromatography on silica gel using ethyl acetate/n-hexane mixtures | Isolation of pure target compound |
Notes on Reaction Parameters
- The base choice affects alkylation efficiency; sodium hydride provides strong deprotonation, while potassium carbonate offers milder conditions.
- Solvent dryness and inert atmosphere prevent side reactions such as oxidation or hydrolysis.
- Reaction times vary from 1 to 16 hours depending on temperature and reagent reactivity.
- Workup typically involves aqueous quenching, extraction with organic solvents (e.g., dichloromethane or ethyl acetate), drying over anhydrous sodium sulfate, and solvent evaporation.
Research Findings and Optimization
- Multicomponent one-pot methods utilizing α-bromoketones and N-tosylhydrazides have been shown to streamline pyrazole synthesis, reducing the number of steps and improving yields.
- The use of potassium carbonate as a base and acetonitrile as solvent at 110 °C under nitrogen atmosphere has been demonstrated to be effective for pyrazole ring formation and substitution.
- Bromination methods must be carefully controlled to avoid polybromination or substitution at undesired positions.
- N-alkylation of pyrazoles with fluorobenzyl halides proceeds efficiently under mild conditions, with yields reported up to 88% in related systems.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Electrophilic bromination + N-alkylation | Pyrazole or pyrazol-3-ol, 3-fluorobenzyl bromide | NBS or Br2, NaH or K2CO3 | Bromination at 0 °C to RT; Alkylation at RT to 60 °C | Up to 88% (alkylation step) | Requires careful control of bromination |
| One-pot multicomponent synthesis | α-bromoketones, N-tosylhydrazide, 3-fluorobenzyl alkyne | K2CO3, CH3CN | 60 °C for 6 h then 110 °C for 16 h under N2 | Moderate to high | Streamlined synthesis with fewer purification steps |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Pyrazole N-oxides or debrominated pyrazoles.
Coupling Reactions: Biaryl compounds formed through the coupling of the pyrazole with aryl boronic acids.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives, including 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole, exhibit promising anticancer properties. These compounds may interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth. For example, studies have shown that certain pyrazoles can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are often recognized for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain. Preliminary data suggest that this compound may exhibit similar inhibitory effects, making it a candidate for developing anti-inflammatory medications .
3. Neuroprotective Effects
Emerging studies have highlighted the potential neuroprotective effects of pyrazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.
Material Science Applications
1. Coordination Chemistry
Pyrazoles are known for their coordination properties with metal ions, which can lead to the formation of metal-organic frameworks (MOFs). The unique structure of this compound allows it to act as a ligand in coordination complexes, potentially useful in catalysis and materials development .
2. Supramolecular Chemistry
The ability of pyrazoles to form hydrogen bonds and other non-covalent interactions makes them valuable in supramolecular chemistry. The self-assembly properties of this compound can be explored for creating novel supramolecular architectures with tailored functionalities .
Biological Research Applications
1. Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and predict its biological activity based on structural interactions with proteins involved in disease pathways.
2. Antimicrobial Activity
The antibacterial and antifungal activities of pyrazole derivatives are well-documented. Research has shown that compounds structurally similar to this compound can exhibit significant antimicrobial properties against various pathogens, making them candidates for developing new antimicrobial agents .
Summary Table of Applications
| Application Area | Potential Uses | Mechanism/Activity |
|---|---|---|
| Medicinal Chemistry | Anticancer drugs | Inhibition of cancer pathways |
| Anti-inflammatory agents | COX inhibition | |
| Neuroprotective agents | Protection against neurodegeneration | |
| Material Science | Coordination ligands | Formation of metal-organic frameworks |
| Supramolecular architectures | Self-assembly through non-covalent interactions | |
| Biological Research | Molecular docking studies | Binding affinity analysis |
| Antimicrobial agents | Activity against bacteria and fungi |
Mechanism of Action
The mechanism of action of 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs differ in substituents at the N1 and C3/C4 positions, influencing reactivity, stability, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Biological Activity
4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole is a pyrazole derivative characterized by its unique structure, which includes a bromine atom at the 4-position and a 3-fluorophenyl group at the 1-position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHBrFN
- Molecular Weight : Approximately 324.19 g/mol
- Structural Features :
- Pyrazole core
- Bromine and fluorine substituents enhancing biological interactions
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 µg/mL |
| Acinetobacter baumannii | 1.56 µg/mL |
The presence of the fluorine atom is believed to enhance the compound's lipophilicity, which may contribute to its increased potency against these pathogens .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have reported varying degrees of cytotoxicity against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 42.30 |
| Hep-2 | 3.25 |
These findings indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further drug development .
The biological activity of this compound is attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and pi-stacking. The fluorophenyl group enhances binding affinity, potentially allowing for more effective inhibition of target enzymes or receptors involved in disease pathways .
Case Studies
Several studies have explored the efficacy of pyrazole derivatives similar to this compound:
- Antimicrobial Studies : A study demonstrated that fluoro-substituted pyrazoles exhibited enhanced antibacterial activity against S. aureus and A. baumannii, with MIC values significantly lower than their non-fluorinated counterparts .
- Anticancer Evaluations : Research indicated that pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, with some compounds achieving IC values in the nanomolar range, highlighting their potential as anticancer agents .
Q & A
What are the standard synthetic routes for 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole, and how do reaction conditions impact yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of brominated enones with hydrazines or alkylation of pre-formed pyrazole cores. Key steps include:
- Cyclocondensation : Brominated enones react with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the pyrazole ring .
- Alkylation : A 3-fluorobenzyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling.
Critical Parameters : - Temperature : Elevated temperatures (80–110°C) improve reaction rates but may degrade sensitive substituents .
- Solvent : Polar solvents enhance solubility of intermediates; DMSO is preferred for bromomethyl group stability .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by NMR and HRMS .
Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- 1H/13C NMR :
- 1H NMR : Distinct signals for the pyrazole ring protons (δ 7.5–8.5 ppm) and 3-fluorobenzyl methylene protons (δ 5.2–5.5 ppm). Coupling constants confirm substitution patterns .
- 13C NMR : Fluorine coupling splits signals for the benzyl carbon (δ 115–125 ppm) .
- HRMS : Exact mass analysis (e.g., ESI-TOF) confirms the molecular formula (C10H8BrFN2) and rules out bromine loss .
- X-ray Crystallography : Resolves regiochemistry ambiguities in substituted pyrazoles .
How does the 3-fluorophenylmethyl substituent influence the electronic properties and reactivity of the pyrazole core compared to other substituents?
Level: Advanced
Methodological Answer:
The 3-fluorophenylmethyl group exerts electron-withdrawing effects via inductive polarization, altering the pyrazole ring’s electron density:
- Reactivity : Deactivates the pyrazole toward electrophilic substitution at the 4-position but enhances nucleophilic aromatic substitution (SNAr) at the bromine site .
- Comparative Analysis :
- DFT Calculations : Map charge distribution to predict reactive sites .
- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-bromo-1-methylpyrazole) .
What strategies optimize Suzuki-Miyaura cross-coupling reactions involving the bromo substituent in this compound?
Level: Advanced
Methodological Answer:
- Catalyst System : Use Pd(OAc)2/XPhos (2–5 mol%) for efficient coupling with aryl boronic acids. XPhos enhances oxidative addition of the C-Br bond .
- Solvent : Tetrahydrofuran (THF) or dioxane at 80–100°C balances reactivity and catalyst stability .
- Base : K2CO3 or Cs2CO3 (2 equiv) ensures deprotonation without side reactions .
Troubleshooting : - Low yields may stem from bromine displacement by solvent (e.g., DMSO); switch to toluene or acetonitrile .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Level: Advanced
Methodological Answer:
- Purity Verification : Use HPLC (≥98% purity) to exclude impurities affecting bioactivity .
- Assay Conditions : Standardize pH (7.4 for kinase assays), temperature (37°C), and solvent (DMSO ≤1% v/v) .
- Structural Confirmation : Compare with analogs (e.g., 4-bromo-1-(4-fluorobenzyl)pyrazole in ) to isolate substituent effects .
What experimental approaches are effective for studying the compound’s stability under storage and reaction conditions?
Level: Advanced
Methodological Answer:
- Accelerated Stability Testing :
- Thermal Stability : Heat at 40–60°C for 7 days; monitor decomposition via TLC or LCMS .
- Photostability : Expose to UV light (254 nm) to assess bromine dissociation .
- Storage Recommendations :
- Dark, anhydrous conditions (argon atmosphere) at –20°C prevent radical-mediated degradation .
How can regioselective functionalization of the pyrazole ring be achieved for derivatization studies?
Level: Advanced
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 5-position, followed by electrophilic quenching .
- Protecting Groups : Temporarily block the 3-fluorobenzyl group with TMSCl to direct bromine migration .
- Cross-Coupling : Prioritize Suzuki-Miyaura at the 4-bromo site before modifying other positions .
What computational tools are recommended for predicting the compound’s interaction with biological targets like kinases?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets, leveraging the pyrazole’s planar structure .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- SAR Studies : Compare with trifluoromethyl- or methyl-substituted analogs to quantify fluorine’s role in binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
